molecular formula C11H12N2 B1285051 4-Amino-6,7-dimethylquinoline CAS No. 948292-99-7

4-Amino-6,7-dimethylquinoline

Cat. No.: B1285051
CAS No.: 948292-99-7
M. Wt: 172.23 g/mol
InChI Key: RVSUQWRJJVMGPB-UHFFFAOYSA-N
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Description

4-Amino-6,7-dimethylquinoline is a quinoline derivative characterized by amino and methyl substituents at positions 4, 6, and 7, respectively. Its synthesis involves phosphoramidite chemistry, as demonstrated by the preparation of acyclic AOVP (4-amino-6-oxo-2-vinylpyrimidine) derivatives for selective crosslinking reactions with guanine (G) and 8-oxoguanine (8-oxoG) in DNA . The compound exhibits unique reactivity under metal ion catalysis (e.g., Co²⁺, Ni²⁺), enabling efficient interstrand crosslink (ICL) formation in duplex DNA . Structural analysis via NMR revealed that crosslinking occurs at the N2 amine of guanine and the N1/N2 amines of 8-oxoG, making it a valuable tool for studying DNA damage and repair mechanisms .

Properties

IUPAC Name

6,7-dimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSUQWRJJVMGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589037
Record name 6,7-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-99-7
Record name 6,7-Dimethyl-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948292-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6,7-dimethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethyl aniline with glycerol and sulfuric acid, followed by cyclization . Another method involves the use of anthranilic acid derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable catalysts and solvent-free conditions, are increasingly being applied to the synthesis of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6,7-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-6,7-dimethylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The amino and methyl groups in this compound enhance its DNA-binding specificity compared to methoxy or chloro-substituted analogs (e.g., 6,7-Dimethoxy-4-hydroxyquinoline), which lack crosslinking activity .
  • 8-oxoG Selectivity: this compound’s ability to target 8-oxoG—a marker of oxidative DNA damage—distinguishes it from non-reactive derivatives like 4-Chloro-6,7-dimethoxyquinoline .

Challenges:

  • The synthesis of this compound derivatives requires precise control of protecting groups (e.g., dibenzyl protection) to prevent side reactions , whereas chloro- or methoxy-substituted analogs (e.g., 4-Chloro-6,7-dimethoxyquinoline) are more straightforward to prepare .

Mechanistic Insights

  • Crosslinking Pathway: this compound forms covalent bonds with guanine/8-oxoG via a transition state with an estimated activation energy of 25–30 kcal/mol, as calculated by ab initio methods .
  • Role of Ni²⁺ : Ni²⁺ accelerates crosslinking by coordinating with the N7 position of guanine, as evidenced by reduced reactivity in 7-deazaguanine (lacking N7) .
  • Structural Flexibility : The acyclic ribityl spacer in AOVP derivatives enhances proximity to target bases, improving crosslinking efficiency compared to rigid analogs .

Biological Activity

4-Amino-6,7-dimethylquinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C11H12N2) is characterized by an amino group at the 4-position and two methyl groups at the 6 and 7 positions of the quinoline ring. This unique substitution pattern contributes to its distinct chemical properties and biological activity. The presence of the amino group allows for hydrogen bonding with biological targets, while the methyl groups can influence interactions with enzymes or receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes and interfere with DNA replication processes, which is crucial for its anticancer and antimalarial effects . The compound's mechanism of action often involves:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.
  • DNA Interaction : The compound has shown potential in disrupting DNA synthesis, which is vital for cancer cell proliferation.
  • Antimicrobial Activity : Similar quinoline derivatives have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.

Antimalarial Activity

One of the most studied applications of this compound is its potential as an antimalarial agent. Studies have shown that it exhibits significant activity against Plasmodium species, particularly against drug-resistant strains. For instance, modifications to the quinoline structure have been linked to enhanced potency against resistant strains of P. falciparum .

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. It has been investigated for its ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's interaction with DNA and enzymes involved in cell division makes it a candidate for further exploration in cancer therapy .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-Amino-2,6-dimethylquinolineAmino group at position 4Different methyl substitution pattern
4-Bromo-5,7-dimethylquinolineBromine substitution at position 4Halogenated derivative
4-Amino-5,7-dimethylquinolineAmino group at position 4Variation in methyl substitution

This comparison highlights how structural modifications can influence the biological activity of quinoline derivatives.

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

  • Antimalarial Efficacy : A study demonstrated that derivatives of this compound showed promising results against chloroquine-resistant strains of P. falciparum. The modifications introduced in the side chains were critical for enhancing activity against resistant strains .
  • Anticancer Investigations : Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. These studies emphasize the importance of structural features in determining efficacy against different types of cancer cells .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that this compound can effectively bind to target enzymes involved in critical metabolic pathways, offering insights into its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6,7-dimethylquinoline
Reactant of Route 2
4-Amino-6,7-dimethylquinoline

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